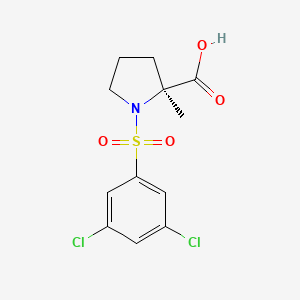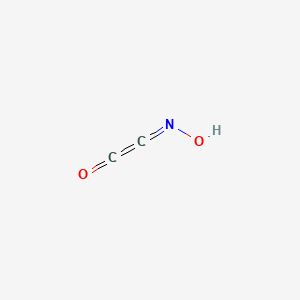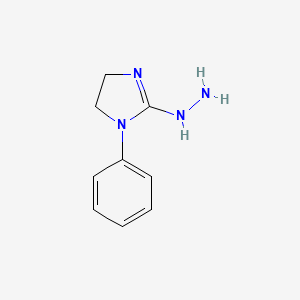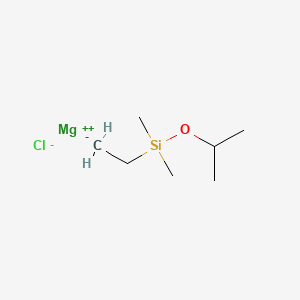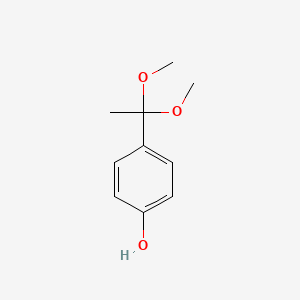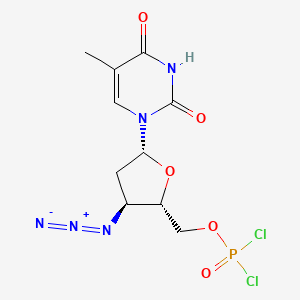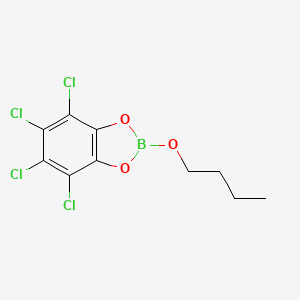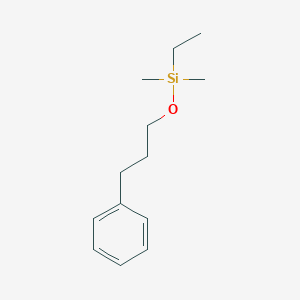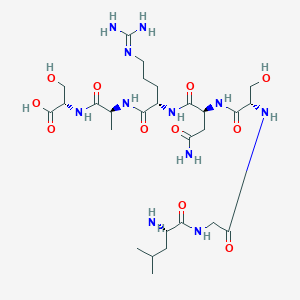
L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- is a peptide compound composed of several amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. L-serine is known for its role in protein synthesis and cell proliferation, while L-leucine is essential for protein synthesis and muscle repair. Glycine is the simplest amino acid and plays a role in the formation of collagen. L-asparagine is involved in the synthesis of glycoproteins, and L-arginine is crucial for the production of nitric oxide, a signaling molecule. L-alanine is involved in glucose metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable host organism, such as bacteria or yeast, which then produces the peptide through its natural cellular processes.
Chemical Reactions Analysis
Types of Reactions
L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, ammonia)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the peptide may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds.
Scientific Research Applications
L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- has various scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Studied for its role in protein synthesis, cell proliferation, and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological diseases, cancer, and metabolic disorders.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For example, L-serine is known to activate glycine receptors and upregulate PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . L-arginine is involved in the production of nitric oxide, which plays a role in vasodilation and immune response .
Comparison with Similar Compounds
L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- can be compared with other peptides and amino acids:
L-serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
L-leucine: An essential amino acid crucial for protein synthesis and muscle repair.
Glycine: The simplest amino acid, involved in collagen formation.
L-asparagine: Involved in the synthesis of glycoproteins.
L-arginine: Crucial for the production of nitric oxide.
L-alanine: Involved in glucose metabolism and energy production.
Each of these compounds has unique properties and functions, making L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- a unique peptide with diverse applications and mechanisms of action.
Properties
CAS No. |
268723-88-2 |
|---|---|
Molecular Formula |
C27H49N11O11 |
Molecular Weight |
703.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C27H49N11O11/c1-12(2)7-14(28)22(44)33-9-20(42)35-17(10-39)25(47)37-16(8-19(29)41)24(46)36-15(5-4-6-32-27(30)31)23(45)34-13(3)21(43)38-18(11-40)26(48)49/h12-18,39-40H,4-11,28H2,1-3H3,(H2,29,41)(H,33,44)(H,34,45)(H,35,42)(H,36,46)(H,37,47)(H,38,43)(H,48,49)(H4,30,31,32)/t13-,14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
KLRFXDZDNSAWPP-QQCJEOGWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
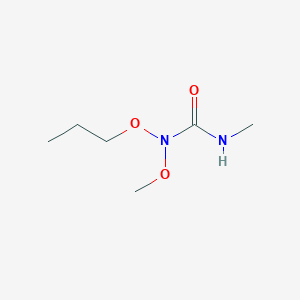
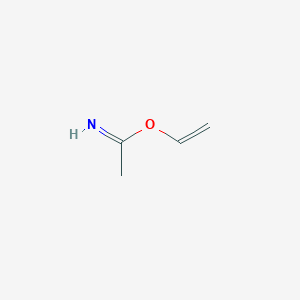
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)
